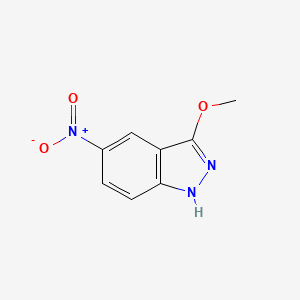

3-Methoxy-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCOORWHKSNLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy 5 Nitro 1h Indazole and Analogues

Retrosynthetic Analysis and Strategic Design for 3-Methoxy-5-nitro-1H-indazole Synthesis

The strategic planning for the synthesis of this compound involves key bond disconnections that simplify the target molecule into readily available starting materials. Two primary retrosynthetic pathways are commonly considered for the construction of the indazole core.

The first strategy involves the formation of the N1-N2 bond and the C3-N2 bond in the final cyclization step. This approach leads back to a 2-amino-4-nitro-phenyl ketone precursor. In this pathway, the methoxy (B1213986) group at the C3 position is envisioned as being derived from a methyl ester or a related carbonyl derivative. The key transformation is the diazotization of the amino group followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene (B151609) core.

A second, and highly effective, strategy focuses on forming the N1-C7a bond via intramolecular nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination. This disconnection leads to an ortho-haloarylhydrazone intermediate. For the target molecule, this would translate to a precursor like the hydrazone of 2-fluoro-4-nitroacetophenone. The electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atom an excellent leaving group for intramolecular cyclization upon deprotonation of the hydrazone nitrogen. researchgate.net

Table 1: Key Retrosynthetic Strategies for the Indazole Core

| Strategy | Key Bond Formation | Precursor Type | Typical Reaction |

|---|---|---|---|

| Diazotization/Cyclization | N1-N2, C3-N2 | ortho-Aminoaryl Ketone/Aldehyde | Reductive cyclization or diazotization |

| Intramolecular Amination | N1-C7a | ortho-Haloarylhydrazone | SNAr or Metal-Catalyzed C-N Coupling |

Transition-Metal-Catalyzed Approaches to this compound

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective routes to complex molecular architectures like indazoles.

Palladium-Catalyzed Cyclization Reactions (e.g., C-N bond formation, C-H activation/annulation)

Palladium catalysts are exceptionally versatile for forming C-N bonds and activating C-H bonds. One powerful strategy involves a palladium-catalyzed double C(sp²)–H bond functionalization, which proceeds through a sequential nitration and cyclization process. rsc.org This method uses a directing group to facilitate the chelate-assisted cleavage of two C-H bonds, leading to the formation of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgmdpi.com

Another key palladium-catalyzed method is the intramolecular amination of ortho-haloarylhydrazones, a variant of the Buchwald-Hartwig amination. nih.gov This reaction efficiently forms the crucial N1-C7a bond to close the indazole ring. Furthermore, palladium-catalyzed cascade reactions, involving multiple C-H activations or cyclizations, provide rapid access to complex fused heterocyclic systems. rsc.orgrsc.org

Table 2: Overview of Palladium-Catalyzed Indazole Synthesis Methods

| Method | Key Transformation | Substrate Example | Catalyst System Example |

|---|---|---|---|

| Sequential C-H Functionalization | C-H Nitration & C-N Cyclization | Sulfonyl Hydrazide | Pd(OAc)₂ |

| Intramolecular C-H Amination | C-N Bond Formation | Aminohydrazone | Ligand-free Pd catalyst nih.gov |

| Oxidative Benzannulation | C-C and C-N Formation | Pyrazole and Alkyne | Pd(OAc)₂/P(tBu)₃·HBF₄ nih.gov |

Copper-Catalyzed Methodologies (e.g., intramolecular amination, C-H activation/annulation)

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based systems for indazole synthesis. nih.govrsc.org A common approach is the copper-promoted intramolecular C(sp²)-H amination of readily available hydrazones, which proceeds under mild conditions and tolerates a wide variety of functional groups. sioc-journal.cn

Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), are particularly effective in mediating the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov These reactions often proceed via an Ullmann-type coupling mechanism to form the indazole ring. researchgate.net The choice of N-auxiliary groups on the starting material can even be used to control the reaction pathway, leading selectively to different heterocyclic products. rsc.org

Table 3: Selected Copper-Catalyzed Indazole Synthesis Reactions

| Reaction Type | Catalyst/Reagent | Precursor | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Copper salt | Aryl/Vinyl Hydrazone | sioc-journal.cn |

| Intramolecular N-Arylation (Ullmann-type) | Cu₂O or Cu(OAc)₂·H₂O | o-Haloaryl N-Sulfonylhydrazone | nih.gov |

| Intramolecular Arylation | CuCl | 2-gem-dipyrazolylvinylbromobenzene | nih.gov |

Rhodium-Catalyzed Transformations (e.g., C-H alkylation/decarboxylative cyclization, C-H activation/annulation)

Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, enabling novel synthetic routes to indazoles. nih.gov A notable example is the Rh(III)-catalyzed [4+1] annulation, which can construct the indazole ring from substrates like azobenzenes and vinylene carbonate. mdpi.com

A highly efficient, one-step synthesis of N-aryl-2H-indazoles involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. acs.orgnih.gov This reaction proceeds via a directed ortho C–H activation, addition to the aldehyde, and subsequent cyclative capture. nih.gov The method shows excellent functional group compatibility, tolerating both nitro and methoxy substituents, making it highly relevant for the synthesis of analogues of this compound. nih.gov Cooperative Rh(III)/Cu(II) catalytic systems have also been developed for the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. nih.gov

Table 4: Rhodium-Catalyzed Methodologies for Indazole Synthesis

| Reaction | Catalyst System | Starting Materials | Key Features |

|---|---|---|---|

| C-H Activation/Cyclative Capture | [Cp*RhCl₂]₂ | Azobenzene and Aldehyde | High functional group tolerance (NO₂, OMe) acs.orgnih.gov |

| Sequential C-H Activation/Annulation | Rh(III)/Cu(II) | Ethyl Benzimidate and Nitrosobenzene | Cooperative catalysis nih.gov |

| [4+1] Spiroannulation | Rh(III) | N-aryl Phthalazine-dione and Diazo compound | Forms spirocyclic indazoles rsc.org |

Other Metal-Catalyzed Pathways (e.g., Nickel, Silver)

While palladium, copper, and rhodium dominate the field, other metals also catalyze unique transformations for indazole synthesis. Silver(I)-mediated intramolecular oxidative C–H amination provides an efficient pathway to construct a variety of 1H-indazoles from arylhydrazones. acs.orgnih.gov This process is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov Silver catalysis has also been employed in the nitration-annulation of 2-alkynylanilines to produce nitrated indoles and indazole-2-oxides. rsc.org

Nickel catalysts, known for their utility in cross-coupling reactions, are less commonly reported for the de novo synthesis of the indazole core compared to the other metals, but their application in related C-N bond-forming reactions suggests potential for future development in this area.

Organocatalytic and Acid/Base-Mediated Synthetic Routes for this compound Derivatives

Beyond metal catalysis, several classical and modern organocatalytic or reagent-mediated methods are highly effective for synthesizing nitroindazole derivatives.

A prominent base-mediated route involves the intramolecular SNAr cyclization of arylhydrazones derived from carbonyl compounds bearing a halogen at the ortho position and an activating nitro group at the para position (C5 of the resulting indazole). researchgate.net The reaction is initiated by the deprotonation of the hydrazone N-H, followed by ring closure with the displacement of the halide. This method has been successfully applied to generate a variety of 1-aryl-5-nitro-1H-indazoles in high yields. researchgate.net

Acid-mediated reactions are also common, particularly for the cyclization of substituted anilines. For instance, the diazotization of 2-amino-4-nitrotoluene in acidic media, followed by standing for several days, leads to the formation of 5-nitroindazole (B105863). orgsyn.org This classical approach highlights the utility of simple acid/base chemistry in constructing the fundamental indazole ring system.

Table 5: Non-Metal-Catalyzed Routes to Nitro-Indazoles

| Method | Mediator | Key Transformation | Precursor |

|---|---|---|---|

| Intramolecular SNAr | Base (e.g., KOH) | C-N Bond Formation/Cyclization | o-Fluoroarylhydrazone researchgate.net |

| Diazotization/Cyclization | Acid (e.g., HCl) / NaNO₂ | N-N Bond Formation/Cyclization | o-Aminoarylalkane orgsyn.org |

| Reductive Cyclization | Organophosphorus reagent | N-N Bond Formation | Substituted Hydrazone nih.gov |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indazole derivatives, to minimize environmental impact and enhance safety. While specific green synthesis protocols for this compound are not extensively documented, general sustainable methodologies for the indazole scaffold can be adapted. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic systems to improve reaction efficiency and reduce waste.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses of indazoles often employ volatile and hazardous organic solvents. A greener alternative involves the use of solvents like polyethylene glycol (PEG), ionic liquids, or even water, which can facilitate catalyst recovery and reuse.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods. This technique can be particularly beneficial for the cyclization steps in indazole synthesis.

Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. For indazole synthesis, the use of milder acid catalysts like ammonium chloride or the application of transition-metal catalysts can enhance efficiency and selectivity.

Grinding Protocol (Mechanochemistry): Solid-state synthesis through grinding is a solvent-free method that can lead to higher yields in shorter reaction times. This technique is particularly attractive for its simplicity and reduced environmental footprint.

A comparative overview of conventional versus green approaches for indazole synthesis is presented in the table below.

| Parameter | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often volatile and hazardous (e.g., DMF, toluene) | Water, polyethylene glycol (PEG), ionic liquids, or solvent-free conditions |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Catalysts | Often stoichiometric strong acids or bases | Catalytic amounts of milder acids (e.g., NH4Cl), transition metals, or enzymes |

| Reaction Time | Can be lengthy (several hours to days) | Significantly reduced (minutes to a few hours) |

| Yields | Variable, can be moderate | Often higher yields |

| Work-up | Can be complex, involving extractions and chromatography | Simpler work-up procedures |

| Waste Generation | Can generate significant amounts of hazardous waste | Reduced waste generation |

Electrochemical Synthesis of this compound Precursors and Derivatives

Electrochemical methods offer a sustainable and efficient alternative for the synthesis and functionalization of organic molecules, including indazole derivatives. By using electricity as a "reagent," these methods can often avoid the use of harsh oxidizing or reducing agents, leading to cleaner reactions and milder conditions. While the direct electrochemical synthesis of this compound is not prominently reported, electrochemical strategies can be applied to the synthesis of its precursors and for the late-stage functionalization of the indazole core.

Electrochemical approaches relevant to the synthesis of precursors for this compound could involve the reduction of nitroaromatic compounds. For instance, the electrochemical reduction of a suitably substituted o-nitrobenzaldehyde or o-nitrobenzonitrile derivative could be a key step in forming the indazole ring system.

Furthermore, electrochemical methods have been successfully employed for the functionalization of the indazole nucleus. These techniques can introduce various substituents onto the indazole ring with high regioselectivity.

Key electrochemical functionalizations applicable to indazole derivatives include:

N-Acylation: Selective acylation at the N1-position of the indazole ring can be achieved electrochemically. This involves the reduction of the indazole to its anion, followed by reaction with an acid anhydride.

N-Oxide Synthesis: The electrochemical synthesis of 1H-indazole N-oxides has been demonstrated. These N-oxides are versatile intermediates that can undergo further C-H functionalization.

C-H Functionalization: Electrochemical C-H activation allows for the direct introduction of functional groups at various positions of the indazole ring, which is a powerful tool for creating diverse analogues.

The table below summarizes some reported electrochemical functionalizations of the indazole scaffold.

| Functionalization | Reagents/Conditions | Position |

| N1-Acylation | Indazole, Acid Anhydride, Electrochemical Reduction | N1 |

| N-Oxide Formation | Electrochemical Oxidation | N1 |

| C3-Sulfonylation | Sodium Sulfinates, Electrochemical Oxidation | C3 |

| C3-Amination | Amines, Electrochemical Oxidation | C3 |

Stereoselective and Regioselective Synthesis of this compound Analogues

The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of pharmacologically active molecules. In the context of this compound analogues, controlling the position of substituents on the indazole core and the stereochemistry of any chiral centers is of paramount importance.

Regioselective Synthesis:

The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of regioisomers. The regioselectivity of N-alkylation is often influenced by the reaction conditions, the nature of the substituent on the indazole ring, and the alkylating agent used.

N1 vs. N2 Alkylation: Generally, N1-alkylation is thermodynamically favored. However, under certain conditions, such as using specific bases and solvents, N2-alkylation can be achieved with high selectivity. For instance, the use of sodium hydride in THF often favors N1-alkylation, while conditions that promote kinetic control can lead to a higher proportion of the N2-isomer.

C3-Functionalization: Directing groups can be employed to achieve regioselective functionalization at the C3 position of the indazole ring.

The following table provides a general overview of factors influencing the regioselectivity of indazole alkylation.

| Factor | Favors N1-Alkylation | Favors N2-Alkylation |

| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases, or those that can coordinate with the indazole N2 |

| Solvent | Aprotic, non-polar solvents (e.g., THF) | Polar, aprotic solvents (e.g., DMF) |

| Substituents on Indazole | Electron-withdrawing groups at C3 can favor N1 | Steric hindrance at N1 can favor N2 |

| Alkylating Agent | Less bulky alkylating agents | Bulky alkylating agents |

Stereoselective Synthesis:

The introduction of chiral centers into indazole analogues with high enantioselectivity is a significant challenge. Recent advances have focused on the use of chiral catalysts to control the stereochemical outcome of reactions.

One notable example is the copper-hydride catalyzed enantioselective C3-allylation of N-(benzoyloxy)indazoles. This method allows for the creation of a quaternary stereocenter at the C3 position with high enantiomeric excess. While this has been demonstrated on the general indazole scaffold, it provides a promising strategy for the synthesis of chiral analogues of this compound.

Late-Stage Functionalization Strategies Applied to the Indazole Core of this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. For a molecule like this compound, LSF strategies would focus on the selective modification of the indazole core.

The most prominent LSF approach for heterocyclic compounds, including indazoles, is C-H activation . This involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often mediated by a transition metal catalyst.

Key C-H functionalization reactions applicable to the indazole core include:

C3-Arylation/Alkylation: Palladium- and rhodium-catalyzed reactions have been developed for the direct arylation and alkylation of the C3 position of the indazole ring.

C7-Functionalization: With an appropriate directing group at the N1 position, C-H activation can be directed to the C7 position of the indazole ring.

C-H Borylation: Iridium-catalyzed C-H borylation can introduce a boronic ester group onto the indazole ring, which can then be further functionalized through Suzuki coupling reactions.

The table below summarizes some transition-metal-catalyzed C-H functionalization reactions on the indazole scaffold.

| Reaction | Catalyst | Position Functionalized |

| Arylation | Palladium(II) acetate | C3 |

| Alkenylation | Rhodium(III) complexes | C3 |

| Acylation | Rhodium(III) complexes | C3 |

| Borylation | Iridium complexes | Various positions, depending on directing group |

These LSF strategies provide a versatile toolkit for the structural diversification of this compound, allowing for the fine-tuning of its biological properties.

Computational and Theoretical Studies of 3 Methoxy 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies and electron density, DFT can predict a molecule's stability, reactivity, and the most likely sites for chemical reactions.

HOMO-LUMO Energy Gap Analysis for 3-Methoxy-5-nitro-1H-indazole

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity irjweb.com.

A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that a molecule is more reactive. irjweb.com This energy gap can be correlated with the bioactivity of a molecule, as it reflects the potential for intermolecular charge transfer. irjweb.com While specific DFT calculations for this compound are not widely published, analysis of related structures provides valuable insights. For instance, DFT calculations on similar heterocyclic compounds have been used to determine their stability and reactivity profiles irjweb.comntu.edu.iq. For a methoxy-substituted substrate, a HOMO-LUMO energy difference of 7.93 eV was estimated in one study, indicating its reactivity in certain chemical reactions wuxiapptec.com. The presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the indazole ring of this compound is expected to significantly influence its HOMO-LUMO energies and, consequently, its reactivity profile.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A large gap implies high stability and low reactivity; a small gap implies low stability and high reactivity. |

Electrostatic Potential Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov MEP maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.comresearchgate.net

In an MEP map, regions with negative potential are typically colored red and indicate areas with high electron density, which are attractive to electrophiles. Regions with positive potential are colored blue, indicating electron-deficient areas that are susceptible to attack by nucleophiles. nih.gov Green areas represent neutral potential. nih.gov For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. The methoxy group may also contribute to regions of negative potential. nih.gov Conversely, positive potential might be localized around the hydrogen atoms of the indazole ring, indicating potential sites for nucleophilic interaction. nih.gov Such analyses have been performed on related nitroaromatic and methoxy-containing compounds to successfully predict their reactivity and biological interactions nih.govnih.govtandfonline.com.

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net It is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. Studies on indazole derivatives have shown their potential to interact with various biological targets implicated in diseases like cancer and leishmaniasis jocpr.comnih.gov.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding of a ligand to its target protein. For indazole derivatives, docking studies have revealed key interactions with amino acid residues in the active sites of target proteins. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione reductase enzyme showed a network of both hydrophobic and hydrophilic interactions contributing to stable binding nih.gov. Similarly, docking of other indazole compounds has identified interactions with residues like Gln72 and His73 in the MDM2 receptor, a protein involved in cancer jocpr.comresearchgate.net.

For this compound, the nitro group and the nitrogen atoms of the indazole ring are potential hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions. The methoxy group can also form hydrogen bonds or other interactions within the binding pocket.

Binding Affinity Prediction

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with lower energy values typically indicating a more stable complex and stronger binding.

While specific binding affinity data for this compound is limited, studies on closely related nitroindazole derivatives have provided valuable benchmarks. For instance, a derivative of 3-chloro-6-nitro-1H-indazole showed a calculated binding energy of -40.02 kcal/mol with trypanothione reductase nih.gov. In other studies, various 4,5-dihydro-1H-pyrazole derivatives were investigated as inhibitors of cyclooxygenase (COX) enzymes, demonstrating the utility of docking in predicting inhibitory potential dergipark.org.tr. The binding affinities for a series of imidazole derivatives against the enzyme GlcN-6-P ranged from -6.91 to -8.01 kJ/mol arabjchem.org. These examples highlight how computational predictions of binding affinity are used to rank and prioritize compounds for further experimental testing.

Table 2: Predicted Binding Affinities of Related Indazole Derivatives against Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity/Score |

|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivative | Trypanothione Reductase | -40.02 kcal/mol |

| 1-trityl-5-azaindazole derivatives | PBR receptor | -257.9 to -286.4 kcal/mol |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor | -359.2 kcal/mol |

Note: Binding energy values can vary significantly based on the software, scoring function, and parameters used in the calculation. jocpr.comnih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities, while SAR analysis provides qualitative insights into how specific structural modifications affect activity. jmchemsci.comnih.gov

For indazole derivatives, these studies have been instrumental in identifying key structural features that govern their therapeutic effects. nih.gov A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors highlighted the importance of steric and electrostatic fields in determining the inhibitory potency of the compounds nih.gov. Another QSAR study on 5-substituted-1H-indazole derivatives identified descriptors related to electrostatic potential and hydrophobicity as crucial for biological activity researchgate.net.

SAR studies have shown that the nature and position of substituents on the indazole ring significantly impact biological activity. For example, in a series of 5-nitroindazolin-3-one derivatives, the presence of the nitro group at the 5-position was found to be critical for inducing the generation of reactive oxygen species, which contributed to their trypanocidal activity mdpi.com. Furthermore, studies on hydroxy- or methoxy-substituted compounds have been used to build QSAR models to predict their inhibitory activities against enzymes like tyrosinase researchgate.net. The combination of the electron-donating 3-methoxy group and the electron-withdrawing 5-nitro group in this compound represents a specific substitution pattern whose influence on activity can be rationalized through SAR, guiding the design of more potent analogs.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-6-nitro-1H-indazole |

| 5-nitro-2-picolyl-indazolin-3-one |

| 1-trityl-5-azaindazole |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine |

| 4,5-dihydro-1H-pyrazole |

| 5-substituted-1H-indazole |

| 5-nitroindazolin-3-one |

| Benzaldehyde-o-alkyloximes |

Predictive Modeling of Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational evaluation of novel compounds. For derivatives of 5-nitroindazole (B105863), these models aim to correlate physicochemical properties with observed biological activities. While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of such models are well-established for the broader class of nitroaromatic compounds and indazole derivatives.

The development of a predictive QSAR model for a series of compounds, such as the antileishmanial 3-alkoxy-1-benzyl-5-nitroindazole derivatives, would typically involve the following steps:

Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that links the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, in studies of related nitroaromatic compounds, descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the octanol-water partition coefficient (logP) have been shown to be relevant for predicting toxicity and biological activity.

Identification of Key Structural Determinants for Activity

Computational studies, in conjunction with experimental data, are instrumental in identifying the key structural features of this compound and its analogues that are crucial for their biological activity. Analysis of structure-activity relationships (SAR) within a series of related compounds can highlight the importance of specific substituents and their positions on the indazole ring.

In a study of 3-alkoxy-1-benzyl-5-nitroindazole derivatives tested for antileishmanial activity, several key structural determinants were identified. The nature of the alkoxy group at the 3-position and the substituents on the benzyl group at the 1-position were found to significantly influence both potency and cytotoxicity.

For example, the presence of a nitro group at the 5-position of the indazole ring is a common feature in many biologically active indazole derivatives, suggesting its importance for activity, potentially through electronic effects or specific interactions with biological targets. The methoxy group at the 3-position also plays a role in modulating the electronic properties and steric profile of the molecule.

A detailed SAR analysis of a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania amazonensis revealed the following insights:

| Compound ID | 3-O-Substituent | IC50 (µM) vs. Promastigotes | CC50 (µM) vs. Macrophages | Selectivity Index (SI) |

| NV4 | 2-(diethylamino)ethyl | 0.013 | >20 | >1538 |

| NV6 | 3-(diethylamino)propyl | 0.008 | >20 | >2500 |

| NV8 | 2-bromoethyl | 0.007 | 17.5 | 2500 |

| NV9 | 3-bromopropyl | 0.02 | >20 | >1000 |

| NV11 | 5-bromopentyl | 0.04 | 9.0 | 225 |

| NV12 | 6-bromohexyl | 0.03 | 7.0 | 233 |

| NV13 | 2-(pyrrolidin-1-yl)ethyl | 0.01 | >20 | >2000 |

| NV14 | 5-(pyrrolidin-1-yl)pentyl | 0.04 | 3.0 | 75 |

| NV15 | 2-(piperidin-1-yl)ethyl | 0.02 | 9.0 | 450 |

From this data, it can be inferred that:

A short aminoalkyl chain at the 3-position with a terminal diethylamino group (as in NV4 and NV6) leads to high potency and low cytotoxicity, resulting in an excellent selectivity index.

The presence of a bromoalkyl chain at the 3-position also confers high potency, although cytotoxicity tends to increase with chain length.

Longer aminoalkyl chains, such as the pentyl group in NV14, are associated with a significant increase in cytotoxicity.

Such analyses are critical for guiding the design of new analogues with improved activity and safety profiles.

Molecular Dynamics Simulations to Assess Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into how the molecule interacts with a biological target, such as a protein receptor or enzyme.

A typical MD simulation study would involve:

System Setup: A model of the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions.

Simulation: The forces between atoms are calculated, and the resulting movements are simulated over a period of time, typically nanoseconds to microseconds.

Analysis: The trajectory of the simulation is analyzed to understand the stability of the ligand's binding pose, the conformational changes in the protein and ligand, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

For 5-nitroindazole derivatives, MD simulations have been used to assess the stability of their complexes with target proteins. worldscientific.com These studies have shown that stable and robust binding within the active site of a target protein is a key characteristic of potent compounds. worldscientific.com The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used as a measure of stability.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of this compound and Analogues

In silico ADMET profiling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicity properties. Various computational models are available to predict a wide range of ADMET parameters for a given chemical structure.

For this compound and its analogues, an in silico ADMET profile would typically include predictions for:

| ADMET Property | Predicted Parameter | Relevance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB and affect the central nervous system. |

| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins can affect the free drug concentration and its efficacy. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential effects on the renal clearance of other drugs. |

| Toxicity | Ames Mutagenicity | Predicts the potential for the compound to cause genetic mutations. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

These predictions are based on models built from large datasets of experimental data. While in silico ADMET predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds for further development and identifying potential liabilities early in the discovery process. mdpi.com For nitroaromatic compounds, particular attention is often paid to predictions of mutagenicity, as the nitro group can sometimes be associated with this toxicological endpoint. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 3-Methoxy-5-nitro-1H-indazole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be established.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. The predicted chemical shifts for this compound are based on established data for substituted indazoles and nitroaromatic compounds. nih.govresearchgate.netrsc.orgresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton. The protons on the benzene (B151609) ring (H4, H6, and H7) are significantly influenced by the strongly electron-withdrawing nitro group at the C5 position. H4 and H6, being ortho to the nitro group, are expected to be the most deshielded. The methoxy protons will appear as a sharp singlet in the upfield region. The N-H proton signal is typically broad and its chemical shift can vary with solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all eight carbon atoms in the molecule. The C3 and C5 carbons, being directly attached to the electronegative oxygen of the methoxy group and the nitrogen of the nitro group, respectively, are expected to resonate at lower fields. The quaternary carbons (C3, C3a, C5, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

¹⁵N NMR: The nitrogen spectrum is particularly informative for heterocyclic systems. u-szeged.hu Three distinct signals are anticipated: two for the indazole ring nitrogens (N1 and N2) and one for the nitro group nitrogen. The chemical shift of the nitro group nitrogen is expected in a characteristic downfield region for such functionalities. researchgate.net The indazole nitrogens' shifts help confirm the 1H-indazole tautomeric form, which is known to be more stable than the 2H form. beilstein-journals.org

Table 1: Predicted 1D NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ¹⁵N NMR | ||||

|---|---|---|---|---|---|---|

| Proton | Predicted δ (ppm) | Multiplicity & J (Hz) | Carbon | Predicted δ (ppm) | Nitrogen | Predicted δ (ppm) |

| N1-H | ~13.5 | br s | C3 | ~160 | N1 | ~150 |

| H4 | ~8.8 | d, J ≈ 2.0 Hz | C3a | ~122 | N2 | ~230 |

| H6 | ~8.2 | dd, J ≈ 9.0, 2.0 Hz | C4 | ~118 | N (NO₂) | ~380 |

| H7 | ~7.8 | d, J ≈ 9.0 Hz | C5 | ~142 | ||

| OCH₃ | ~4.1 | s | C6 | ~119 | ||

| C7 | ~112 | |||||

| C7a | ~141 | |||||

| OCH₃ | ~57 |

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak is expected between H7 and H6, confirming their ortho relationship. A weaker, four-bond coupling might also be observed between H6 and H4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This experiment would definitively link the signals of H4, H6, H7, and the methoxy protons to C4, C6, C7, and the methoxy carbon, respectively, confirming the assignments made in the 1D spectra.

The methoxy protons showing a correlation to the C3 carbon, confirming the position of the methoxy group.

Proton H4 showing correlations to C5, C6, and the bridgehead carbon C7a.

Proton H7 showing correlations to C5 and the bridgehead carbon C3a.

The N1-H proton showing correlations to C3, C7a, and C3a, confirming the 1H-tautomer.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the H4 proton, providing definitive evidence for the placement of the methoxy group at the C3 position.

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and properties of the compound in its crystalline form. nih.govwikipedia.org For this compound, ssNMR would be valuable for:

Investigating Polymorphism: Identifying if the compound can exist in different crystalline forms, which can have different physical properties.

Confirming Tautomeric State: Unambiguously confirming the N1-H tautomer in the solid state, as tautomeric exchange is frozen out. mdpi.com

Characterizing Intermolecular Interactions: Solid-state spectra are sensitive to intermolecular forces. nih.gov Changes in the chemical shifts, particularly for the N1-H proton and the carbons of the nitro-bearing ring, between solid and solution states can provide evidence of intermolecular hydrogen bonding in the crystal lattice. researchgate.net Techniques like ¹H-¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed to obtain high-resolution carbon spectra. emory.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The positions of these bands are influenced by the electronic effects of the substituents and potential hydrogen bonding. nih.gov

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretch | 3100 - 3300 | Medium, Broad | Broadening indicates intermolecular hydrogen bonding. |

| C-H aromatic stretch | 3000 - 3100 | Medium | Characteristic of the benzene ring protons. |

| C-H aliphatic stretch | 2850 - 2960 | Medium | Asymmetric and symmetric stretches of the methoxy group. |

| C=C aromatic stretch | 1450 - 1620 | Medium-Strong | Multiple bands from the fused ring system. |

| NO₂ asymmetric stretch | 1520 - 1560 | Very Strong | A highly characteristic and intense band for the nitro group. |

| NO₂ symmetric stretch | 1340 - 1360 | Strong | Another key indicator of the nitro group. |

| C-O asymmetric stretch | 1230 - 1270 | Strong | Aryl-alkyl ether stretch from the methoxy group. |

| C-O symmetric stretch | 1010 - 1050 | Medium | Aryl-alkyl ether stretch from the methoxy group. |

| C-N stretch | 1300 - 1350 | Medium | Associated with the indazole ring and nitro group attachment. |

Vibrational spectroscopy is particularly sensitive to the non-covalent interactions that dictate the supramolecular assembly of molecules. jchemrev.com

Intermolecular Interactions: The most significant intermolecular interaction expected for this compound is hydrogen bonding between the N1-H donor of one molecule and an oxygen atom of the nitro group (N1-H···O-N) on an adjacent molecule. researchgate.net This interaction is evidenced in the IR spectrum by a significant broadening and a shift to lower frequency (red-shift) of the N-H stretching vibration from the free N-H value (>3400 cm⁻¹) to the observed region around 3100-3300 cm⁻¹. semanticscholar.org The frequency of the symmetric NO₂ stretch may also be slightly perturbed by this interaction. mdpi.com

Intramolecular Interactions: While there are no classical intramolecular hydrogen bonds, strong electronic interactions exist. The methoxy group at C3 is electron-donating through resonance, while the nitro group at C5 is strongly electron-withdrawing. This "push-pull" electronic effect across the indazole scaffold influences the bond strengths and, consequently, the vibrational frequencies of the aromatic ring system. Raman spectroscopy, which is highly sensitive to the polarizability of bonds, would be an excellent complementary technique to IR for studying the vibrations of the conjugated π-system. researchgate.netnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound with high accuracy and confidence. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the determination of a unique elemental formula from the measured mass, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, with a chemical formula of C₈H₇N₃O₃, HRMS would be used to verify this composition. The analysis would involve ionizing the molecule, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, and measuring its exact m/z. The experimentally determined mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements.

Interactive Table 1: Theoretical HRMS Data for this compound The following table details the calculated exact mass for the primary ionic species of this compound expected in an HRMS analysis.

| Molecular Formula | Ion Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₇N₃O₃ | [M+H]⁺ | 194.0560 |

| C₈H₇N₃O₃ | [M+Na]⁺ | 216.0379 |

| C₈H₇N₃O₃ | [M-H]⁻ | 192.0415 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent functional groups and how they are connected.

The fragmentation of nitro-containing heterocyclic compounds often follows predictable pathways. researchgate.netresearchgate.net For this compound, the fragmentation would likely be initiated by the loss of stable neutral molecules or radical species associated with its functional groups. Key fragmentation pathways could include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.

Loss of the methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the indazole ring structure, often involving the extrusion of N₂. nih.gov

Interactive Table 2: Plausible MS/MS Fragmentation Pathway for [C₈H₇N₃O₃+H]⁺ This table outlines the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the protonated parent molecule of this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion |

|---|---|---|---|

| 194.06 | NO₂ | 148.06 | [C₈H₈N₁O₁]⁺ |

| 194.06 | CH₃ | 179.03 | [C₇H₅N₃O₃]⁺ |

| 194.06 | OCH₃ | 163.04 | [C₇H₅N₃O₂]⁺ |

| 148.06 | CO | 120.07 | [C₇H₈N₁]⁺ |

| 148.06 | N₂ | 120.06 | [C₈H₈O₁]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds containing chromophores—functional groups that absorb light. grafiati.com

The UV-Vis spectrum of this compound is dominated by the electronic structure of its two primary chromophores: the indazole ring system and the nitro group. The absorption bands observed in the spectrum correspond to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen atoms of the indazole ring) to a π* antibonding orbital.

The presence of the electron-withdrawing nitro group (—NO₂) at position 5, in conjugation with the indazole aromatic system, is expected to cause a significant bathochromic (red) shift in the longest wavelength absorption band compared to unsubstituted indazole. chim.it This is due to the extension of the conjugated π-system and the stabilization of the excited state. Research on related 5-nitroindazoles has shown a characteristic long-wavelength absorption band appearing around 376.5 nm, which is attributed to an intramolecular charge-transfer (ICT) transition. chim.it

Interactive Table 3: Expected UV-Vis Absorption Data for this compound The table below summarizes the anticipated absorption maxima (λmax) and the types of electronic transitions responsible for them, based on data from analogous compounds.

| Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~280 nm | High | π → π | Indazole Ring System |

| ~377 nm | Moderate | π → π (Charge Transfer) | Nitro-substituted Indazole System |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, provides significant insight. nih.gov Based on this analogue, the indazole ring system of this compound is expected to be essentially planar. nih.govresearchgate.net The substituents—the methoxy group at position 3 and the nitro group at position 5—are anticipated to be nearly coplanar with the fused ring system to maximize π-conjugation. The nitro group's orientation is often influenced by crystal packing forces and intermolecular interactions. mdpi.com Similarly, the conformation of the methoxy group (the C-O-C-N torsion angle) will be a key structural feature.

Interactive Table 4: Predicted Crystallographic Parameters for this compound The following table presents hypothetical crystal data for this compound, extrapolated from the known structure of 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov

| Parameter | Predicted Value / Characteristic |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Planarity | Indazole ring system expected to be highly planar. |

| Substituent Orientation | Nitro and methoxy groups are likely coplanar with the indazole ring. |

| Intermolecular Interactions | Potential for π-π stacking and C-H···O hydrogen bonds. |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.net As this compound is a stable, closed-shell molecule in its ground state, it is EPR-silent and cannot be directly characterized by this technique.

However, EPR spectroscopy is an invaluable tool for studying the reaction mechanisms involving this compound, particularly processes that generate radical intermediates. srce.hr A prominent example would be the investigation of the reduction of the nitro group. The one-electron reduction of an aromatic nitro compound like this compound would generate a nitro radical anion. This paramagnetic species would have a distinct EPR spectrum, and the analysis of its hyperfine coupling constants could provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

Furthermore, if the compound were involved in reactions that produce highly reactive, short-lived radicals (e.g., hydroxyl or superoxide (B77818) radicals), EPR spin trapping techniques could be employed. srce.hr This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. srce.hr Therefore, while not used for primary characterization, EPR is a powerful method for elucidating the redox chemistry and reactive intermediate formation related to this compound.

Biological and Pharmacological Research on 3 Methoxy 5 Nitro 1h Indazole As a Bioactive Scaffold

Anti-Cancer Activities and Molecular Mechanisms of Action

Derivatives of the 1H-indazole scaffold have shown significant promise as anti-cancer agents. Several drugs containing the indazole core, such as axitinib, linifanib, and pazopanib, are commercially available for cancer treatment. Research into 3-Methoxy-5-nitro-1H-indazole and related structures has revealed multiple mechanisms through which these compounds exert their anti-cancer effects.

Kinase Inhibition

A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. The deregulation of kinase activity is a common feature of many cancers.

Tyrosine Threonine Kinase (TTK): The mitotic kinase TTK (also known as Mps1) has been identified as a novel target for cancer therapy. A screening and optimization process led to the development of an indazole core with specific moieties at positions 3 and 5, resulting in potent TTK inhibitors. One such inhibitor, CFI-400936, which features an indazole core, demonstrated a half-maximal inhibitory concentration (IC50) of 3.6 nM against TTK.

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have been developed for the inhibition of FGFR kinases. These compounds have shown inhibitory activity against FGFR1-3 in the micromolar range, demonstrating excellent ligand efficiencies.

Polo-like Kinase 4 (PLK4): The Polo-like kinase (PLK) family is involved in cell cycle regulation, and its inhibition is a target for oncology therapeutics. Indazole derivatives have been investigated as inhibitors of this kinase family.

Inhibition of Energy Metabolism

While direct research on this compound's effect on energy metabolism is specific, related nitroindazole derivatives have been studied for their impact on cellular energetics. For instance, in the context of trypanosomatidae, which cause Chagas disease, certain nitroindazole compounds affect the mitochondrial membrane potential, a key component of energy production. This suggests a potential avenue for similar mechanisms in cancer cells, which often exhibit altered energy metabolism, but further research is needed.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells.

Caspase-3 and Bax/Bcl-2 Modulation: Indazole derivatives have been shown to induce apoptosis. One study on a novel benzohydrazide hybrid demonstrated that the lead compound induced apoptosis in liver cancer cells, which was associated with the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Another study on 1H-indazole-3-amine derivatives found that a promising compound affected apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members.

TRAIL-Induced Apoptosis: Novel indazole-based small compounds have been found to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma. TRAIL is a cytokine that can selectively induce apoptosis in cancer cells.

Anti-Proliferative Effects on Specific Cancer Cell Lines

The anti-proliferative activity of indazole derivatives has been evaluated against a range of human cancer cell lines. The effectiveness is often measured by the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth.

Anti-Inflammatory Effects and Associated Pathways

Cyclooxygenase Pathway Modulation (COX-1, COX-2)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, whereas COX-2 is inducible at sites of inflammation nih.govnih.gov. At present, there is no specific research data available from the provided search results detailing the direct modulatory effects of this compound on either COX-1 or COX-2 enzymes.

Potential Interference with Prostaglandin Biosynthesis

Prostaglandin biosynthesis is directly mediated by the activity of cyclooxygenase enzymes nih.gov. Given that the inhibition of the COX pathway is the principal mechanism for reducing prostaglandin production, the potential for a compound to interfere with this process is linked to its ability to modulate COX enzymes. As there is no available research in the search results on the effect of this compound on COX-1 or COX-2, there is consequently no information regarding its potential to interfere with prostaglandin biosynthesis.

Anti-Microbial and Anti-Parasitic Potency

The 5-nitroindazole (B105863) framework is a crucial pharmacophore that imparts significant anti-microbial and anti-parasitic properties to its derivatives. The presence of the nitro group is often associated with the mechanism of action against various pathogens, particularly those that thrive in anaerobic or microaerophilic environments.

Antibacterial Activities (e.g., DNA gyrase B inhibition)

Bacterial DNA gyrase is an essential type II topoisomerase that controls the topological state of DNA during replication and is a validated target for antibacterial agents nih.gov. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits nih.gov. The GyrB subunit contains the ATP-binding site, which provides the energy for the enzyme's catalytic function, making it an attractive target for inhibitor development nih.gov. The indazole moiety has been identified as a pharmacologically important structure in the development of DNA gyrase inhibitors. While the broader class of indazoles is recognized for this potential, specific studies detailing the inhibitory activity of this compound against DNA gyrase B are not available in the provided search results.

Antifungal Activities (e.g., Candida species)

Infections caused by Candida species, particularly Candida albicans, pose a significant public health challenge, and the rise of drug-resistant strains necessitates the development of new antifungal agents frontiersin.org. Recent research has identified indazole derivatives as a promising class of antifungals. High-throughput screening has led to the discovery of indazole derivatives that target oxidative phosphorylation in fungi biorxiv.org. One such derivative, known as Inz-5, demonstrates potent, sub-micromolar activity against C. albicans. The mechanism of action involves the inhibition of the mitochondrial complex III (cytochrome bc1 complex), a critical component of the electron transport chain. This inhibition disrupts the parasite's ability to generate ATP, leading to fungal cell death. Structural studies show that Inz-5 binds within the Qp site of complex III, a mode of action similar to the strobilurin family of fungicides biorxiv.org. This specific targeting provides a basis for developing indazole-based antifungals for human or agricultural use biorxiv.org.

| Compound | Target Organism | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Inz-5 (Indazole Derivative) | Candida albicans | Inhibition of mitochondrial complex III (cytochrome bc1 complex) | Sub-micromolar activity biorxiv.org |

Antiprotozoal Activities (e.g., Leishmania, Giardia, Entamoeba, Trichomonas)

Derivatives of 5-nitroindazole have shown significant promise as agents against a wide range of protozoan parasites.

Leishmania: Various 3-alkoxy-5-nitroindazole derivatives have demonstrated potent in vitro activity against both the promastigote (insect) and amastigote (mammalian) forms of several Leishmania species, including L. infantum, L. braziliensis, and L. amazonensis nih.govresearchgate.netnih.gov. The efficacy of some of these compounds has been reported to be similar to or even greater than the reference drug glucantime nih.gov. The antileishmanial effect is associated with significant ultrastructural damage to the parasite, particularly affecting the mitochondria and other cytoplasmic organelles nih.gov.

Trichomonas: A number of 3-alkoxy- and 3-hydroxy-5-nitroindazole derivatives exhibit remarkable activity against Trichomonas vaginalis, the causative agent of the prevalent sexually transmitted infection trichomoniasis nih.govresearchgate.net. Importantly, certain 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles have shown high potency not only against metronidazole-sensitive isolates but also against metronidazole-resistant strains, suggesting a lack of cross-resistance with existing therapies uq.edu.auucm.es. This makes the 5-nitroindazole scaffold a valuable starting point for developing new treatments for resistant trichomoniasis uq.edu.auresearchgate.net.

Giardia and Entamoeba: While nitro-heterocyclic drugs, specifically 5-nitroimidazoles like metronidazole, are the standard treatment for giardiasis (Giardia lamblia) and amoebiasis (Entamoeba histolytica), specific research data on the activity of this compound against these parasites is not available in the provided search results nih.govmdpi.comnih.gov.

| Compound Class | Target Organism | Reported Activity / IC50 | Reference |

|---|---|---|---|

| 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles (Compound 10) | Trichomonas vaginalis (Metronidazole-resistant) | 0.5 µM | uq.edu.auucm.es |

| 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles (Compound 6) | Trichomonas vaginalis (Metronidazole-resistant) | 1.3 µM | uq.edu.auucm.es |

| 3-alkoxy-1-alkyl-5-nitroindazoles | Leishmania infantum, Leishmania braziliensis | Activity similar to or higher than glucantime | nih.gov |

| 2-benzyl-5-nitroindazolin-3-one derivative | Leishmania amazonensis (amastigotes) | 0.46 µM | researchgate.netnih.gov |

Inhibition of Specific Microbial Enzymes (e.g., Leishmania trypanothione reductase)

A key to the development of selective antiparasitic drugs is the targeting of enzymes essential for the parasite but absent in the mammalian host nih.gov. In trypanosomatids like Leishmania, the dithiol trypanothione and the enzyme trypanothione reductase (TR) form the principal defense system against oxidative stress produced by host macrophages nih.govmdpi.com. TR is a validated drug target as it is vital for parasite survival and has no human homologue nih.govnih.gov.

Research has identified novel inhibitors that target TR. A prototype molecule, structurally related to the this compound scaffold through its nitro-aromatic feature, was shown to inhibit Leishmania infantum TR with an IC50 value of 7.5 µM and to suppress the growth of L. infantum promastigotes with an IC50 of 12.44 µM nih.gov. The mechanism of inhibition involves the compound binding to a cavity at the entrance of the NADPH binding site, thereby preventing the enzyme from reducing trypanothione and leaving the parasite vulnerable to oxidative damage nih.govnih.gov. This selective inhibition highlights a promising strategy for the development of new antileishmanial drugs based on this chemical class nih.gov.

Neurodegenerative Disorder Research and Neurological Modulation

The indazole scaffold, a recognized privileged structure in medicinal chemistry, has garnered attention for its potential in the development of therapeutic agents for neurodegenerative diseases. These complex disorders, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Research into compounds like this compound and its analogs is driven by the urgent need for novel treatments that can address the multifaceted nature of these conditions, which involve oxidative stress, protein aggregation, and neuroinflammation.

Phytochemicals and synthetic heterocyclic compounds are being extensively studied for their neuroprotective potential. nih.gov The ability of certain molecules to cross the blood-brain barrier is a critical factor in their therapeutic efficacy for central nervous system disorders. nih.gov The exploration of indazole derivatives in this context aims to identify compounds that can modulate key pathological pathways in neurodegeneration.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, but its overproduction by nitric oxide synthase (NOS) enzymes can lead to neuronal damage, a hallmark of neurodegenerative diseases. Consequently, the inhibition of NOS isoforms is a significant therapeutic strategy.

Indazole and its derivatives have been identified as inhibitors of NOS. Specifically, studies have shown that nitro-substituted indazoles can inhibit both the constitutive and inducible isoforms of NOS. For instance, 5-nitroindazole has been shown to inhibit citrulline formation by the interferon-gamma/lipopolysaccharide-inducible nitric oxide synthase of murine macrophages with an IC50 value of 240 µM. nih.gov Similarly, it inhibits Ca(2+)-calmodulin (CaM)-dependent nitric oxide synthase from bovine brain with an IC50 value of 1.15 mM. nih.gov The inhibitory mechanism of these indazole agents is believed to involve interaction with the heme-iron of the NOS enzyme, thereby preventing oxygen from binding. nih.gov This targeted inhibition of NOS by indazole derivatives underscores their potential for mitigating the neurotoxic effects of excessive NO production in the brain.

Other Emerging Biological Activities

Beyond neurodegenerative disorders, the versatile indazole scaffold has been explored for a wide range of other biological activities, highlighting its potential as a pharmacophore in drug discovery.

Antiplatelet Activity: Certain derivatives of heterocyclic compounds have demonstrated the ability to inhibit platelet aggregation. For example, research on substituted naphthoquinones has revealed potent antiplatelet activity. nih.gov While direct studies on the antiplatelet activity of this compound are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area.

Anti-HIV Activity: The development of novel anti-HIV agents is a critical area of research. Studies on various heterocyclic compounds, including nitroimidazole derivatives, have been conducted to evaluate their potential as HIV reverse transcriptase inhibitors. researchgate.netresearchgate.net The introduction of a methoxy (B1213986) group has been shown in some instances to improve the anti-HIV activity of certain compounds. nih.gov

Antidepressant and Antipyretic Activity: Indazole derivatives have been investigated for their potential antidepressant and antipyretic effects. For instance, some pyrazole derivatives have been shown to possess antinociceptive, anti-inflammatory, and antipyretic properties. nih.gov The diverse biological activities of the indazole nucleus suggest its potential for development into new therapeutic agents for a variety of conditions. nih.gov

Investigation of Tautomeric Forms (1H- vs. 2H-Indazole) and their Biological Impact

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the hydrogen atom on the nitrogen in the pyrazole ring distinguishes these two forms. The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov

The specific tautomeric form of an indazole derivative can significantly influence its biological activity. nih.gov This is because the tautomeric state affects the molecule's shape, electronic properties, and ability to interact with biological targets. While many indazole-containing drugs are marketed as N-alkyl derivatives of either the 1H- or 2H- form, the synthesis and isolation of the desired regioisomer can be challenging. pnrjournal.com Research into the synthesis and biological evaluation of both 1H- and 2H-indazole derivatives is ongoing to better understand the impact of tautomerism on pharmacological activity. mdpi.comderpharmachemica.com

Structure-Activity Relationships (SAR) in this compound Analogues for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies focus on how different substituents on the indazole ring affect their therapeutic properties.

The position and nature of substituents on the indazole core are critical for activity. For example, in the context of CRAC channel blockers, the regiochemistry of an amide linker on the indazole ring was found to be crucial for the inhibition of calcium influx. nih.gov Similarly, the introduction of various functional groups at different positions of the indazole nucleus has been shown to modulate activities such as histone deacetylase inhibition. rsc.orgresearchgate.net

For this compound analogues, SAR studies would systematically explore how modifications to the methoxy and nitro groups, as well as substitutions at other positions on the bicyclic ring, impact their biological profiles. This systematic approach allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Table of SAR Findings for Indazole Analogues

| Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Regiochemistry of amide linker | Critical for CRAC channel inhibition | nih.gov |

| Substitution at the 1-position | Influences histone deacetylase inhibitory activity | rsc.orgresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitroindazole |

| 1H-indazole |

Applications in Materials Science and Catalysis

Indazole Derivatives in Organic Light-Emitting Diodes (OLEDs) and Photophysical Properties

The development of high-performance Organic Light-Emitting Diodes (OLEDs) is crucial for next-generation displays and lighting. A key challenge is the efficient harvesting of electrically generated triplet excitons. Indazole-based compounds have emerged as promising materials for this purpose, particularly in the creation of deep-blue emitters, which remain a significant hurdle in OLED technology.

Efficiently capturing electroluminescent triplet excitons is a primary goal in OLED fabrication. researchgate.net Hot exciton (B1674681) materials have become prominent as a class of luminogens capable of utilizing these abundant triplet excitons through a rapid process known as high-lying reverse intersystem crossing (hRISC). researchgate.net While significant progress has been made, the range of available hot exciton materials has been limited to a few chromophores, such as phenanthroimidazole and its derivatives. researchgate.net

To address this limitation, a novel indazole-based deep-blue-emitting hot exciton material has been developed. researchgate.net This development moves beyond trial-and-error screening methods by employing a feasible material design strategy. researchgate.net The design focuses on creating suitable molecular excited-state energetics, including specific singlet-triplet energy gaps that facilitate an efficient hRISC process. researchgate.net This approach also aims for a low-lying triplet state and a large triplet-triplet energy gap to minimize internal energy conversion losses. researchgate.net The successful application of an indazole-based material in an OLED device, achieving a maximum external quantum efficiency (EQE) of 5.71%, validates this design strategy and introduces a new class of materials for advanced OLEDs. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 5.71% | researchgate.net |

| Emission Color | Deep-Blue | researchgate.net |

The design of the aforementioned indazole-based hot exciton material is rooted in the concept of conjugated polycyclic aromaticity. researchgate.net This strategy leverages the different aromaticity characteristics of heterocyclic systems in their ground and excited states. researchgate.net The distinctive π-electron delocalization in these two states is the origin of this difference. researchgate.net By carefully selecting and designing the indazole system, it is possible to engineer the molecular excited-state energetics to be favorable for the hRISC process. This provides a practicable design guideline for screening and developing new generations of luminogens for OLED applications, expanding the limited scope of existing hot exciton materials. researchgate.net

Indazole-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Indazole derivatives are not only useful for their photophysical properties but also serve as versatile ligands in both homogeneous and heterogeneous catalysis. alfachemic.com Their ability to coordinate with metal centers has led to the development of novel catalytic systems for a variety of organic reactions.

N-Heterocyclic Carbenes (NHCs) are a class of strong donor ligands that have become invaluable in coordination chemistry and catalysis. researchgate.net They are often used to stabilize metal centers and modulate their catalytic activity. While typically derived from imidazolium (B1220033) or triazolium salts, NHCs can also be generated from indazole precursors. mdpi.comscispace.comntnu.no

For instance, a heteroalicyclic indazolin-3-ylidene ligand has been synthesized and used to create a gold(I) NHC complex, [AuCl(Indy)], via a silver-carbene transfer method. scispace.com This demonstrates the successful generation of an NHC from an indazole framework. Furthermore, a novel series of bis-Indy-NHC (where 'Indy' represents the indazole-derived carbene) gold complexes have been developed, showcasing the versatility of indazole in creating more complex ligand architectures for catalysis. ntnu.no

The development of indazole-derived NHC ligands has led to their successful application in gold catalysis. Gold complexes are known for their unique ability to activate π-systems like alkynes and allenes for nucleophilic attack. The properties of the ancillary ligand, such as the NHC, are crucial for the catalyst's stability and activity.

A notable application of indazole-derived NHC-gold complexes is in oxidation reactions. A series of bis-Indy-NHC gold complexes were evaluated for their catalytic properties in the oxidation of benzylic substrates. ntnu.no One particular gold complex demonstrated high catalytic activity, effectively converting various benzylic substrates into their corresponding carbonyl compounds with excellent yields, using tert-butyl hydroperoxide (TBHP) as the oxidant. ntnu.no This catalytic system shows promise due to its efficiency and the potential for broader substrate tolerance. ntnu.no

| Substrate | Product | Yield | Source |

|---|---|---|---|